REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][N:3]=1.[Cl:12][CH2:13][C:14]([CH2:16]Cl)=O>C(COC)OC>[Cl:12][CH2:13][C:14]1[N:1]=[C:2]2[CH:7]=[CH:6][C:5]([C:8]([F:9])([F:11])[F:10])=[CH:4][N:3]2[CH:16]=1
|
Name
|
|
Quantity
|
3.19 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)CCl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature for 4 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting solid is collected
|
Type
|
WASH
|
Details
|
washed with several milliliters of dimethoxyethane
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated at 80° C. for 2.5 h, at which time diisopropylethylamine (Aldrich; 3.5 mL)
|
Duration
|
2.5 h
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
TEMPERATURE
|
Details
|
with heating an additional 3.5 h
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is partitioned between dichloromethane and aq. sodium bicarbonate
|
Type
|
FILTRATION
|
Details
|
The organic layers are filtered through sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on silica gel
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1N=C2N(C=C(C=C2)C(F)(F)F)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.33 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |